5-Bromo-3-(difluoromethyl)-1H-indol-4-OL
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Overview
Description
5-Bromo-3-(difluoromethyl)-1H-indol-4-OL is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound is characterized by the presence of bromine and difluoromethyl groups attached to the indole core, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(difluoromethyl)-1H-indol-4-OL typically involves the introduction of bromine and difluoromethyl groups into the indole structure. One common method is the bromination of 3-(difluoromethyl)-1H-indole, followed by hydroxylation at the 4-position. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and hydroxylating agents like sodium hydroxide or hydrogen peroxide under controlled temperatures and pH .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and hydroxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(difluoromethyl)-1H-indol-4-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form hydrogenated derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, reduction can produce hydrogenated indoles, and substitution can result in various substituted indole derivatives .
Scientific Research Applications
5-Bromo-3-(difluoromethyl)-1H-indol-4-OL has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-3-(difluoromethyl)-1H-indol-4-OL involves its interaction with specific molecular targets and pathways. The presence of bromine and difluoromethyl groups can enhance its binding affinity to certain enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
- 5-Bromo-3-(difluoromethyl)-1-methyl-1H-indole
- 4-Bromo-3-(trifluoromethyl)aniline
- 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
Uniqueness
5-Bromo-3-(difluoromethyl)-1H-indol-4-OL is unique due to its specific substitution pattern on the indole core, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C9H6BrF2NO |
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Molecular Weight |
262.05 g/mol |
IUPAC Name |
5-bromo-3-(difluoromethyl)-1H-indol-4-ol |
InChI |
InChI=1S/C9H6BrF2NO/c10-5-1-2-6-7(8(5)14)4(3-13-6)9(11)12/h1-3,9,13-14H |
InChI Key |
PUXXHJWHJOZOKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2C(F)F)O)Br |
Origin of Product |
United States |
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